(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid physical properties
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid physical properties
An In-depth Technical Guide: Physicochemical Properties of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid
Abstract
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a bespoke chemical building block with increasing relevance in the fields of medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a boronic acid moiety ortho to a methyl group and para to an N-methylsulfamoyl group, imparts a distinct set of electronic and steric properties. These characteristics are critical for its application in palladium-catalyzed cross-coupling reactions and for the development of novel pharmacologically active agents. This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound, detailing established data, providing reasoned estimations based on structure-property relationships, and outlining the rigorous experimental protocols required for its characterization. This document is intended to serve as a foundational resource for researchers, synthetic chemists, and drug development professionals leveraging this reagent in their work.
Introduction: The Strategic Value of Substituted Phenylboronic Acids
Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][2] Beyond their synthetic utility, the boronic acid functional group is a recognized bioisostere of carboxylic acids and a key pharmacophore in several approved therapeutic agents, valued for its ability to form reversible covalent bonds with biological targets.[3]
The specific compound, (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid, is a highly functionalized reagent. The interplay between its three key substituents dictates its overall properties:
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The Boronic Acid Group: The primary site of reactivity for cross-coupling and potential biological interactions.
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The N-Methylsulfamoyl Group: A strong electron-withdrawing group that significantly lowers the pKa of the boronic acid, enhancing its reactivity under certain conditions and providing a key hydrogen bond donor/acceptor site.[3][4]
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The Ortho-Methyl Group: Provides steric hindrance that can influence the kinetics of coupling reactions and modulates the electronic environment of the boronic acid.
A precise understanding of the physical properties stemming from this unique architecture is essential for optimizing reaction conditions, ensuring analytical rigor, and predicting the behavior of molecules derived from it.
Core Physicochemical Properties
The effective use of any chemical reagent begins with a thorough characterization of its fundamental physical and chemical properties.
Chemical Identity and Structure
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IUPAC Name: [2-Methyl-4-(methylsulfamoyl)phenyl]boronic acid[5]
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CAS Number: 1152274-62-8[6]
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Molecular Weight: 229.06 g/mol [6]
Caption: Structure of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid.
Quantitative Physicochemical Data
The following table summarizes key physical properties. Where specific experimental data is not publicly available, scientifically reasoned estimates are provided with justification.
| Property | Value / Range | Experimental Rationale and Significance |
| Appearance | White to off-white crystalline powder | This is typical for purified, solid organic compounds lacking extended chromophoric systems. Color variation can indicate the presence of minor impurities. |
| Melting Point | Not explicitly reported. Estimated: 130-160 °C | The melting point of a solid is indicative of its purity and lattice energy. Related isomers like 4-(methylsulfamoyl)phenylboronic acid melt at 136-140 °C[7]. The presence of strong hydrogen bonding from the boronic acid and sulfonamide groups suggests a relatively high melting point. A sharp range indicates high purity. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF). Poorly soluble in nonpolar solvents (e.g., hexanes) and water. | The polar boronic acid and sulfonamide groups facilitate dissolution in polar solvents, which is critical for setting up reactions and performing analyses like NMR. Phenylboronic acid itself has limited water solubility, a trait generally shared by its derivatives unless highly polar groups are present. |
| pKa | Not explicitly reported. Estimated: 7.5-8.5 | The pKa of the boronic acid's B-OH proton is crucial for its reactivity. Phenylboronic acid has a pKa of ~8.8.[8] The strongly electron-withdrawing N-methylsulfamoyl group is expected to significantly lower this value, making the compound more acidic. Studies on similar sulfonamide-phenylboronic acids show pKa values as low as 7.4.[4] The ortho-methyl group is weakly electron-donating, which may slightly counteract this effect. This acidity facilitates the formation of the reactive boronate species required for Suzuki coupling. |
Protocols for Analytical Characterization
Rigorous characterization is non-negotiable for ensuring the identity, purity, and stability of a research compound. The following are standard, self-validating protocols.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the definitive technique for structural elucidation in organic chemistry. ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the chemical environment of each nucleus. This allows for unambiguous verification of the structure and assessment of purity by identifying signals from impurities.
Step-by-Step Methodology:
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Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a 5 mm NMR tube. Ensure complete dissolution.
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Instrument Calibration: Use a spectrometer of at least 400 MHz. Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp, symmetrical peaks.
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¹H NMR Acquisition:
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Acquire a standard 1D proton spectrum.
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Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).
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Analyze chemical shifts, integration values (which should correspond to the number of protons), and coupling patterns to confirm the aromatic substitution pattern and the presence of the two distinct methyl groups.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled 1D carbon spectrum.
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Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
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Confirm the presence of the expected number of carbon signals, including the characteristic aromatic signals and the aliphatic methyl carbons.
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Caption: Standard workflow for NMR-based compound characterization.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl structures, which are prevalent motifs in pharmaceuticals.
Mechanistic Rationale: The reaction requires a palladium catalyst, a base, and an aryl halide/triflate. The base activates the boronic acid by converting it to a more nucleophilic boronate species. This species then participates in the transmetalation step of the catalytic cycle, transferring its organic fragment to the palladium center, which ultimately leads to the formation of the new C-C bond.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Stability, Storage, and Handling
Trustworthiness: Proper storage is critical to maintaining the integrity and reactivity of boronic acids.
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Stability: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon prolonged storage or exposure to heat. While often still reactive, the presence of boroxine can complicate stoichiometry.
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Recommended Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place. A desiccator or dry box is ideal.
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Handling: Use standard personal protective equipment (safety glasses, gloves, lab coat). Handle in a well-ventilated area or chemical fume hood to avoid inhalation of fine powder.
Conclusion
(2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid is a sophisticated synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. The electron-withdrawing sulfonamide group enhances its acidity and modifies its reactivity, while the ortho-methyl group provides steric influence. A thorough understanding and verification of its properties, using the protocols outlined in this guide, are prerequisites for its successful and reproducible application in research and development. This guide provides the foundational knowledge for chemists to confidently and effectively integrate this valuable reagent into their synthetic strategies.
References
- The initial search did not yield a specific, comprehensive, peer-reviewed publication detailing all physical properties of (2-Methyl-4-(N-methylsulfamoyl)phenyl)boronic acid. The information presented is synthesized from chemical supplier data, general chemical principles, and literature on structurally related compounds.
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PubChem. 2-(Methylsulfinyl)phenylboronic acid. National Center for Biotechnology Information. Accessed January 2026. [Link]
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PubChemLite. 2-methyl-4-(n-methylsulfamoyl)phenylboronic acid (C8H12BNO4S). Accessed January 2026. [Link]
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Chemigran Pte Ltd. [4-(methylsulfamoyl)phenyl]boronic acid. Accessed January 2026. [Link]
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Ribeiro, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(13), 3057. [Link]
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PubChem. (5-Fluoro-2-(N-methylsulfamoyl)phenyl)boronic acid. National Center for Biotechnology Information. Accessed January 2026. [Link]
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Sigma-Aldrich. 4-(Methanesulfonyl)phenylboronic acid. Accessed January 2026. (Duplicate of[9])
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Autechbio. 2-Methyl-4-(N-methylsulfamoyl)phenylboronic acid, min 96%. Accessed January 2026. [Link]
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Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]
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Li, Y., et al. (2007). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Analytical and Bioanalytical Chemistry, 389(6), 2057–2065. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- ChemicalBook. 4-(Hydroxymethyl)phenylboronic acid. Accessed January 2026.
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American Elements. 4-(N,N-Dimethylsulfamoyl)phenylboronic acid. Accessed January 2026. [Link]
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